molecular formula C4HCl2FN2 B019854 2,4-Dichloro-5-fluoropyrimidine CAS No. 2927-71-1

2,4-Dichloro-5-fluoropyrimidine

Cat. No.: B019854
CAS No.: 2927-71-1
M. Wt: 166.97 g/mol
InChI Key: WHPFEQUEHBULBW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic substitution, coupling reactions, and condensation reactions .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,4-dichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPFEQUEHBULBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290702
Record name 2,4-Dichloro-5-fluoropyrimidine
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Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2927-71-1
Record name 2,4-Dichloro-5-fluoropyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=2927-71-1
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Record name 2927-71-1
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Record name 2,4-Dichloro-5-fluoropyrimidine
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Synthesis routes and methods I

Procedure details

To a dry reaction flask equipped with a stir bar and a reflux condenser was placed 5-fluorouracil (0.65 g, 5 mmol) followed by phosphorus oxychloride (POCl3) (1.53 g, 10 mmol). The resultant mixture was heated at 110° C. for 8 hours under a nitrogen atmosphere. The reaction was cooled to room temperature, phosphorus pentachloride (PCl5) (3.12 g, 15 mmol) was added and heated to 110° C. for a period of 12 hours. After cooling to room temperature, the mixture was poured into ice-water, saturated with sodium chloride and left for 1 hour at 0° C. to complete the decomposition of POCl3 and PCl5. The solid of 2,4-dichloro-5-fluoropyrimidine was collected by rapid filtration, dried using blotting paper and stored at low temperature. 1H NMR (CDCl3): δ 8.47 (s, 1H); 13C NMR (CDCl3): δ 155.42, 151.87, 147.43 and 147.13; 19F NMR (CDCl3): −38149.
Quantity
0.65 g
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reactant
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1.53 g
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reactant
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resultant mixture
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3.12 g
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ice water
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-fluoropyrimidine-2,4(1H,3H)-dione (3.0 g, 23 mmol) and phosphorous pentachloride (14.41 g, 69 mmol) was added phosphorous oxychloride (12.6 mL, 130 mmol). The reaction mixture was stirred and heated to reflux for 5 hours and then cooled to ambient temperature and stirred overnight. The mixture was carefully poured onto ice/water (600 mL) and then stirred for 1 hour. Sodium chloride was added and the product was extracted into dichloromethane. The combined organic layer was dried (MgSO4), filtered and evaporated to give the title compound (84%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
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14.41 g
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reactant
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12.6 mL
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reactant
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0 (± 1) mol
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Yield
84%

Synthesis routes and methods III

Procedure details

Example 30A was also prepared as follows. Dimethylaniline (195 mL, 1.54 mol) was added to a slurry of 5-fluorouracil (99.73 g, 0.77 mol) in phosphorus oxychloride (215 mL, 2.31 mol) at 95° C. under a nitrogen atmosphere. The reaction mixture was stirred at this temperature for 3.5 h, cooled to room temperature and then slowly added to a stirred mixture of ice (200 g) and 6 M HCl (200 mL). The resulting slurry was extracted with dichloromethane (2×400 mL) and the combined organic extracts were washed with DI water (4×275 mL), dried over MgSO4 and concentrated under reduced pressure to afford 111.77 g (87%, 98.1% AUC by HPLC) of 5-fluoro-2,4-dichloro-pyrimidine as an amber oil. A molar solution of sodium hydroxide (1.34 L) was slowly added to a solution of the 5-fluoro-2,4-dichloro-pyrimidine (111.77 g, 0.67 mol) in THF (377 mL) at 0° C. After the reaction mixture was stirred for about 30 min at room temperature, the pH was adjusted to 6 by a slow addition of 1.0 M HCl. The aqueous solution was extracted with ethyl acetate (440 mL) to remove impurities following which the pH was adjusted to 1 with 1.0 M HCl. The acidic aqueous solution was extracted with ethyl acetate (4×555 mL) and the combined organic extracts were washed with brine (111 mL), dried over MgSO4 and concentrated under reduced pressure to produce 88.35 g (89%, 99.2% AUC by HPLC) of 2-chloro-5-fluoro-3H-pyrimidin-4-one as an off-white powder.
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
99.73 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
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reactant
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Quantity
200 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,4-Dichloro-5-fluoropyrimidine in current research?

A1: this compound serves as a versatile building block in organic synthesis, particularly for creating various substituted pyrimidine derivatives. For instance, it acts as a starting material for synthesizing Florasulam [], a widely used herbicide, and for developing potent Deoxycytidine Kinase (dCK) inhibitors [].

Q2: Can you describe a specific example of how the structure of this compound is modified to develop new compounds?

A2: One example is the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for dCK inhibitors. This synthesis involves a four-step process starting with this compound, highlighting how the molecule can be selectively modified at different positions to introduce desired functionalities [].

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, while one common method utilizes 5-fluorouracil and phosphorus oxychloride [], an alternative approach employs 5-fluorouracil, trichloroethylene, and triphosgene with a tertiary amine catalyst []. This alternative method boasts advantages like shorter reaction times, higher yields, and simplified operational procedures.

Q4: What are the key factors influencing the synthesis of this compound using 5-fluorouracil and phosphorus oxychloride?

A4: Research indicates that optimizing the molar ratios of 5-fluorouracil to both phosphorus oxychloride and N,N-dimethylaniline (used as an acid acceptor), along with controlling the reaction temperature and time, are crucial for maximizing the yield of this compound [].

Q5: How is the waste generated during the synthesis of this compound managed?

A5: One study focuses on recovering N,N-dimethylaniline (DMA) from the wastewater produced during the synthesis using 5-fluorouracil and phosphorus oxychloride []. Adjusting the pH of the wastewater allows for the recovery of DMA and the simultaneous production of disodium hydrogen phosphate as a by-product.

Q6: Has the reaction of this compound with other compounds been investigated?

A6: Yes, research has explored the reaction of this compound with 5-nitroimidazole [, ]. While specific details about this reaction are not provided in the abstracts, it suggests ongoing interest in exploring the reactivity of this compound with various nucleophiles.

Q7: Are there studies investigating the synthesis of derivatives of this compound beyond simple substitutions?

A7: Yes, researchers have explored synthesizing 2,4-Dichloro-6-ethyl-5-fluoropyrimidine using this compound as a starting material []. This synthesis involves a Grignard reaction followed by catalytic oxidation, demonstrating the potential for using this compound in multistep syntheses to create more complex derivatives.

Q8: Is there any research focusing on the amination reactions involving this compound?

A8: Yes, one study specifically investigates the synthesis and amination of this compound []. Although the abstract lacks detailed information, this research highlights the significance of amination reactions in leveraging the reactivity of this compound for developing new compounds.

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